2-METHOXY-5-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE
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Overview
Description
2-Methoxy-5-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate is an organic compound characterized by its complex structure, which includes methoxy groups and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-5-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE typically involves multiple steps. One common method includes the condensation of 2-methoxy-5-formylbenzoic acid with 4-methoxybenzohydrazide under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then esterified to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Electrophilic aromatic substitution can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives.
Scientific Research Applications
2-Methoxy-5-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-METHOXY-5-{[(E)-2-(4-METHOXYBENZOYL)HYDRAZONO]METHYL}PHENYL BENZOATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-[(E)-{2-[(4-methoxyphenyl)imino]methyl]phenyl acetate: Similar structure but different functional groups.
Phenol, 2-methoxy-4-(methoxymethyl): Shares the methoxy group but differs in overall structure.
Uniqueness
2-Methoxy-5-[(E)-{2-[(4-methoxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H20N2O5 |
---|---|
Molecular Weight |
404.4g/mol |
IUPAC Name |
[2-methoxy-5-[(E)-[(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C23H20N2O5/c1-28-19-11-9-17(10-12-19)22(26)25-24-15-16-8-13-20(29-2)21(14-16)30-23(27)18-6-4-3-5-7-18/h3-15H,1-2H3,(H,25,26)/b24-15+ |
InChI Key |
KDYZHBYOFWDCLV-BUVRLJJBSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)OC(=O)C3=CC=CC=C3 |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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